2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-ethylacetamide
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Overview
Description
2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with an oxazole ring, a chlorine atom at the 5th position, and a sulfanyl group attached to an acetamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as amino alcohols or amino ketones.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Formation of the Acetamide Moiety: The final step involves the acylation of the sulfanyl group with ethyl acetate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE can undergo various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alkoxides, dimethylformamide, and heat.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-({5-Bromo-[1,3]oxazolo[4,5-h]quinolin-2-yl}sulfanyl)-N-ethylacetamide: Similar structure with a bromine atom instead of chlorine.
2-({5-Methyl-[1,3]oxazolo[4,5-h]quinolin-2-yl}sulfanyl)-N-ethylacetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12ClN3O2S |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H12ClN3O2S/c1-2-16-11(19)7-21-14-18-10-6-9(15)8-4-3-5-17-12(8)13(10)20-14/h3-6H,2,7H2,1H3,(H,16,19) |
InChI Key |
OPJKTRBMYOTWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CSC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Origin of Product |
United States |
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